Sulotroban
Overview
Description
Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in various cardiovascular conditions such as myocardial ischemia and circulatory shock . Sulotroban has been studied for its potential therapeutic applications in these conditions due to its ability to block the effects of thromboxane A2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulotroban involves the reaction of 4-hydroxyphenoxyacetic acid with 2-(benzenesulfonamido)ethyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sulotroban undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of sulfoxide derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of thromboxane A2 receptor antagonism.
Biology: Investigated for its role in modulating platelet aggregation and vasoconstriction.
Medicine: Potential therapeutic agent for conditions such as myocardial ischemia, circulatory shock, and thrombosis.
Industry: Utilized in the development of new thromboxane receptor antagonists and related compounds
Mechanism of Action
Sulotroban exerts its effects by selectively and competitively blocking the thromboxane A2 receptor. This inhibition prevents thromboxane A2 from binding to its receptor, thereby reducing platelet aggregation and vasoconstriction. The molecular targets of this compound include the thromboxane A2 receptor on platelets and vascular smooth muscle cells .
Comparison with Similar Compounds
BM 13.505: Another thromboxane A2 receptor antagonist with similar properties to sulotroban.
Iloprost: A prostacyclin analog that also inhibits platelet aggregation but through a different mechanism.
Aspirin: An antiplatelet agent that inhibits thromboxane A2 synthesis by acetylating cyclooxygenase
Uniqueness of this compound: this compound is unique in its selective and competitive antagonism of the thromboxane A2 receptor, making it a valuable tool for studying the role of thromboxane A2 in various physiological and pathological processes. Its specificity and competitive nature distinguish it from other thromboxane receptor antagonists and antiplatelet agents .
Properties
IUPAC Name |
2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-16(19)12-22-14-8-6-13(7-9-14)10-11-17-23(20,21)15-4-2-1-3-5-15/h1-9,17H,10-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWJMVJVSGKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222440 | |
Record name | Sulotroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72131-33-0 | |
Record name | Sulotroban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72131-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulotroban [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072131330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulotroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULOTROBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74574CO5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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